
4-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate is a complex organic compound with the molecular formula C26H24N2O4 and a molecular weight of 428.492 . This compound is part of a collection of rare and unique chemicals used in early discovery research . It is characterized by its intricate structure, which includes multiple functional groups such as ethylphenoxy, acetyl, carbohydrazonoyl, methoxyphenyl, and phenylacrylate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of Ethylphenoxy Acetyl Intermediate: The initial step involves the reaction of 4-ethylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-ethylphenoxy acetate.
Carbohydrazonoyl Formation: The ethylphenoxy acetate is then reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Methoxyphenyl and Phenylacrylate Coupling: The final step involves coupling the carbohydrazonoyl intermediate with 2-methoxyphenyl and 3-phenylacrylate under specific conditions, such as the presence of a base like sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethylphenoxy or methoxyphenyl groups, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium cyanide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted phenoxy or methoxyphenyl derivatives.
Scientific Research Applications
4-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cell Membranes: Interacting with lipid bilayers and affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- 2-((4-Ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides
Uniqueness
4-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
477729-31-0 |
|---|---|
Molecular Formula |
C27H26N2O5 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C27H26N2O5/c1-3-20-9-13-23(14-10-20)33-19-26(30)29-28-18-22-11-15-24(25(17-22)32-2)34-27(31)16-12-21-7-5-4-6-8-21/h4-18H,3,19H2,1-2H3,(H,29,30)/b16-12+,28-18+ |
InChI Key |
FKGDUDBFCZACNR-ZZTXFNBYSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C=CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12046908.png)
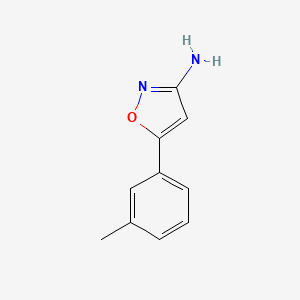
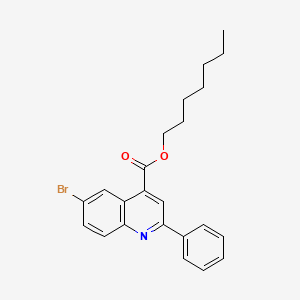

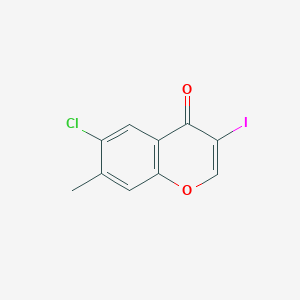
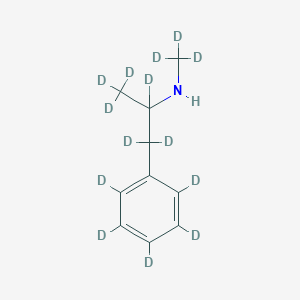

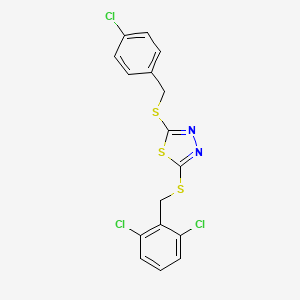

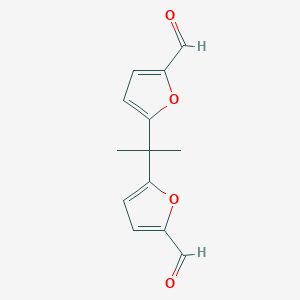
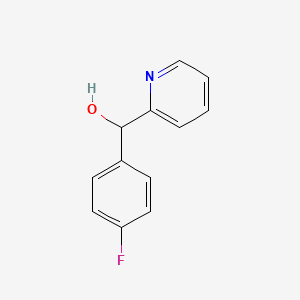
![Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate](/img/structure/B12046966.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046968.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B12046983.png)
